An In-depth Technical Guide to 2-Ethylpyrimidine-5-carboxylic Acid
An In-depth Technical Guide to 2-Ethylpyrimidine-5-carboxylic Acid
This guide provides a comprehensive technical overview of 2-Ethylpyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and synthetic chemistry. We will delve into its core chemical properties, synthesis, reactivity, and spectroscopic profile, offering field-proven insights into its application.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules like the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has driven extensive research into synthetic pyrimidine derivatives, which exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. 2-Ethylpyrimidine-5-carboxylic acid serves as a valuable and versatile intermediate, providing a synthetically accessible platform for the development of novel, highly functionalized therapeutic agents. Its structure combines the stable, aromatic pyrimidine core with a reactive carboxylic acid handle and an ethyl group that can influence solubility and binding interactions.
Chemical Identity and Physicochemical Properties
Proper characterization begins with a clear understanding of the molecule's fundamental properties. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with close analogs like 2-methylpyrimidine-5-carboxylic acid.
Table 1: Physicochemical Properties of 2-Ethylpyrimidine-5-carboxylic Acid
| Property | Value | Source/Method |
| IUPAC Name | 2-ethylpyrimidine-5-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₇H₈N₂O₂ | Calculated |
| Molecular Weight | 152.15 g/mol | Calculated |
| CAS Number | 133930-81-7 | Chemical Abstract Service |
| Canonical SMILES | CCC1=NC=C(C=N1)C(=O)O | Structure-based |
| InChI Key | QXDMQLYNEJBSQZ-UHFFFAOYSA-N | Structure-based |
| Appearance | White to off-white solid (Predicted) | Analog Comparison |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (Predicted) | Functional Group Analysis |
Synthesis and Manufacturing
The synthesis of 2-substituted pyrimidine-5-carboxylic esters is well-documented, providing a robust and adaptable route to the target compound. A highly effective method involves the cyclocondensation of an amidinium salt with a propen-1-ol derivative.[1][2][3] This approach is favored for its high yields and the ability to construct the pyrimidine ring directly with the desired C2-substituent, avoiding more complex multi-step procedures.[1]
Synthetic Workflow: Cyclocondensation Route
The synthesis begins with the preparation of a key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which then reacts with ethylamidinium salt to form the pyrimidine ring.[1] The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.
Detailed Experimental Protocol (Adapted)
Causality: This protocol is based on a general procedure for similar pyrimidines, chosen for its efficiency.[1] The use of sodium hydride, a strong base, is critical for deprotonating the propionate to initiate the Claisen condensation. The subsequent cyclization with an amidinium salt is a classic and reliable method for pyrimidine ring formation.[3]
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Preparation of the Sodium Salt Intermediate : To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature until the condensation is complete (monitored by TLC). The resulting solid is filtered, washed with THF, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.
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Cyclocondensation : The prepared sodium salt (1.0 eq) and ethylamidinium chloride (1.1 eq) are suspended in DMF. The mixture is heated to 100 °C and stirred for 1-2 hours. The causality here is that heat provides the activation energy for the condensation and ring-closing reaction.
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Ester Hydrolysis : After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are concentrated, and the crude ester is dissolved in a mixture of methanol and aqueous sodium hydroxide (2.0 eq). This mixture is stirred at room temperature until saponification is complete.
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Isolation : The methanol is removed under reduced pressure. The aqueous residue is washed with ether, then acidified to a pH of ~3-4 with concentrated HCl. The precipitated product, 2-ethylpyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.
Chemical Reactivity and Derivatization
The reactivity of 2-Ethylpyrimidine-5-carboxylic acid is dominated by its carboxylic acid functional group, making it an excellent precursor for a variety of derivatives. The pyrimidine ring itself is relatively electron-deficient and generally stable to oxidation but can undergo specific nucleophilic substitutions under harsh conditions.
The primary value of this molecule lies in the derivatization of the carboxylic acid. This functional group is a gateway to amides, esters, and other functionalities, which is a cornerstone of structure-activity relationship (SAR) studies in drug development.[4]
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Amidation : This is arguably the most critical reaction for medicinal chemistry applications. The carboxylic acid can be coupled with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to generate a library of amides.[4] This allows for systematic exploration of chemical space around the core scaffold.
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Esterification : Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. Esters can serve as prodrugs or modify the pharmacokinetic properties of the parent molecule.
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Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (2-ethyl-5-(hydroxymethyl)pyrimidine) using strong reducing agents like LiAlH₄. This alcohol provides another point for further functionalization.
Spectroscopic Profile
Characterization of 2-Ethylpyrimidine-5-carboxylic acid relies on standard spectroscopic techniques. The predicted data below is based on the analysis of its constituent functional groups.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic.
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Carboxylic Acid (COOH) : A very broad singlet, significantly downfield, typically in the 10-13 ppm range. This signal disappears upon a D₂O shake.[5]
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Pyrimidine Protons (C4-H, C6-H) : Two singlets in the aromatic region, likely between 8.5-9.5 ppm. The exact shift depends on the electronic environment.
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Ethyl Group (CH₂) : A quartet around 2.8-3.2 ppm, coupled to the methyl protons.
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Ethyl Group (CH₃) : A triplet around 1.2-1.5 ppm, coupled to the methylene protons.
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-
¹³C NMR Spectroscopy :
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Carbonyl Carbon (COOH) : A signal in the 160-180 ppm range, which is characteristic for a carboxylic acid but less deshielded than a ketone or aldehyde carbonyl.[5]
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Pyrimidine Carbons : Signals for the three distinct pyrimidine carbons will appear in the aromatic region, typically from ~120 ppm to ~170 ppm.
-
Ethyl Carbons : The -CH₂- carbon will be around 25-35 ppm, and the -CH₃- carbon will be further upfield, around 10-15 ppm.
-
-
Infrared (IR) Spectroscopy :
-
O-H Stretch : A very broad and strong absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[5]
-
C-H Stretch : Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrimidine ring may appear just above 3000 cm⁻¹.
-
C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches : Medium to strong absorptions in the 1600-1450 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.
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Safety and Handling
Based on data from analogous pyrimidine carboxylic acids, 2-Ethylpyrimidine-5-carboxylic acid should be handled with appropriate care in a laboratory setting.[6]
-
Hazard Classification (Predicted) :
-
Precautionary Measures :
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
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Conclusion
2-Ethylpyrimidine-5-carboxylic acid is a strategically important chemical building block. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group make it an ideal starting material for creating diverse chemical libraries. For researchers in drug discovery, this compound offers a reliable entry point to novel pyrimidine-based structures, enabling the systematic optimization of biological activity and pharmacokinetic properties. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures is essential for its effective utilization in the laboratory.
References
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Salem, M. A. I., Behalo, M. S., & Elrazaz, E. Z. (2019). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. Available at: [Link]
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Katritzky, A. R., et al. (2004). Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. ResearchGate. Available at: [Link]
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SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. Retrieved from SpectraBase. Available at: [Link]
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Szymański, P., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(21), 7309. Available at: [Link]
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Furer, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4192. Available at: [Link]
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